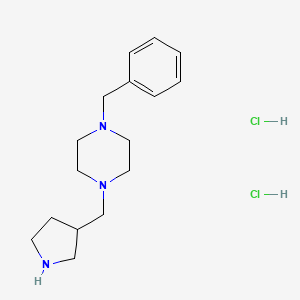

1-苄基-4-(3-吡咯烷基甲基)哌嗪二盐酸盐

描述

“1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride” is a chemical compound with the molecular formula C16H26ClN3 and a molecular weight of 295.86 . It is used as a reference material for forensic laboratories .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride” can be represented by the SMILES stringCl.Cl.Cl.CN1CCN (CC1)C2CCNC2 . The InChI key is IVMWYPBOTNWLLF-UHFFFAOYSA-N .

科学研究应用

作为 ACAT 抑制剂在胆固醇管理中的潜力

与 1-苄基-4-(3-吡咯烷基甲基)哌嗪二盐酸盐在结构上相关的化合物已被确认为人酰基辅酶 A:胆固醇 O-酰基转移酶 (ACAT) 的有效抑制剂,其中一项研究重点介绍了发现一种对人 ACAT-1 而不是 ACAT-2 表现出选择性的水溶性有效抑制剂。这种选择性对于治疗涉及 ACAT-1 过表达的疾病至关重要,表明在管理与胆固醇相关的疾病中具有潜在应用 (Shibuya et al., 2018)。

抗惊厥活性

对 1,3-取代吡咯烷-2,5-二酮衍生物(包括类似的哌嗪化合物)的研究显示出有希望的抗惊厥活性。这些化合物使用小鼠的急性癫痫模型进行了评估,其中一些显示出比众所周知的抗癫痫药物更有利的保护指数。这表明它们在开发新的癫痫治疗方法中具有潜在的用途 (Rybka et al., 2017)。

抗精神病药物开发

另一项研究重点是合成和评估杂环羧酰胺作为潜在的抗精神病药物。通过修改结构以增强与多巴胺和血清素受体的相互作用,化合物显示出与已建立的抗精神病药相当的体内活性,而在预测锥体外系副作用的模型中活性较低。这一研究方向表明,类似的化合物可能在开发具有减少副作用的新型抗精神病药物中发挥作用 (Norman et al., 1996)。

作用机制

Target of Action

The primary target of 1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride is the muscle membrane GABA receptors . These receptors play a crucial role in the transmission of inhibitory signals in the nervous system.

Mode of Action

1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride binds directly and selectively to these GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The interaction of 1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride with GABA receptors affects the biochemical pathways associated with nerve signal transmission . The resulting flaccid paralysis disrupts normal functioning, leading to the expulsion of the worm from the host body .

Pharmacokinetics

It is known that the compound is metabolized in the liver and excreted through the kidneys .

Result of Action

The molecular and cellular effects of 1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride’s action include the disruption of normal nerve signal transmission and the paralysis of worms . This leads to the expulsion of the worms from the host body .

属性

IUPAC Name |

1-benzyl-4-(pyrrolidin-3-ylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3.2ClH/c1-2-4-15(5-3-1)13-18-8-10-19(11-9-18)14-16-6-7-17-12-16;;/h1-5,16-17H,6-14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSWAWCXPUWEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

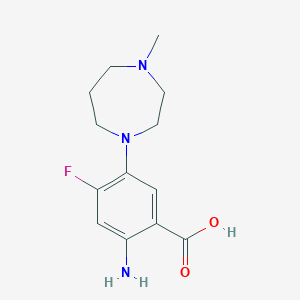

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Cyclopropylmethyl)carbamoyl]acetic acid](/img/structure/B1527351.png)

![2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1527358.png)

![2-[(2-Ethylcyclohexyl)oxy]ethan-1-ol](/img/structure/B1527359.png)

![[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride](/img/structure/B1527362.png)

![3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1527366.png)